molecular formula C24H25FN2O3 B2998963 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898456-90-1

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

Cat. No. B2998963
CAS RN: 898456-90-1
M. Wt: 408.473
InChI Key: OPUCGXHXRRVDLV-UHFFFAOYSA-N
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Description

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one is a useful research compound. Its molecular formula is C24H25FN2O3 and its molecular weight is 408.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This chemical compound belongs to a class of compounds that have been explored for various biological activities. One of the notable studies in this area involves the synthesis of new kojic acid derivatives as potential anticonvulsant compounds. A series of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized, including compounds related to the queried chemical structure, indicating potential anticonvulsant activity. These derivatives were tested in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, with some showing significant activity without neurotoxicity (Aytemi̇r, Çalış, & Septioğlu, 2010).

Crystal Structure and Pharmaceutical Implications

Another area of research focuses on the crystal structure of compounds structurally related to adoprazine, providing insights into their potential pharmaceutical applications. The study on crystal structures of 1-aryl-4-(biarylmethylene)piperazines, which are structurally related to the queried compound, highlighted extensive hydrogen bonding and C-H⋯O short contacts, indicating the importance of these interactions in the design of pharmaceutical compounds (Ullah & Altaf, 2014).

Anticonvulsant and Antimicrobial Activities

Further, the synthesis and evaluation of anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, including similar compounds, have been explored. This study synthesized several derivatives for evaluating their potential anticonvulsant activity, showing that some compounds exhibit significant effects in the maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests, along with antimicrobial activities against certain bacteria and fungi (Aytemi̇r, Çalış, & Özalp, 2004).

Antitubercular Properties

Moreover, pyrazinamide Mannich bases synthesis and their antitubercular properties highlight the potential of such compounds in treating tuberculosis. By reacting pyrazinamide (PAZ) with various substituted piperazines, a range of compounds were synthesized and evaluated for their antimycobacterial activity, indicating the potential of this chemical class in developing new treatments for tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c1-18-6-8-19(9-7-18)16-30-24-17-29-20(14-23(24)28)15-26-10-12-27(13-11-26)22-5-3-2-4-21(22)25/h2-9,14,17H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCGXHXRRVDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.